

Application Notes and Protocols for Celangulin Insecticides

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Compound of Interest		
Compound Name:	Celangulatin D	
Cat. No.:	B12380165	Get Quote

Note: While the topic specifies "**Celangulatin D**," the available scientific literature predominantly focuses on the insecticidal mechanisms of Celangulin IV and Celangulin V, closely related natural compounds isolated from Celastrus angulatus. This document provides a detailed overview of the mechanism of action for these compounds, which are considered representative of the Celangulin family of insecticides. The protocols and pathways described herein are based on studies of Celangulin IV and V and are presumed to be relevant for understanding the potential action of other Celangulins.

Introduction

Celangulins are a class of sesquiterpenoid polyol esters derived from the plant Celastrus angulatus, which has a long history of use as a natural insecticide. These compounds exhibit significant toxicity to a range of agricultural pests, particularly lepidopteran larvae. The primary modes of action for Celangulins involve disruption of critical physiological processes in the insect midgut and nervous system, leading to symptoms such as excitation, tremors, paralysis, and eventual death. The following notes detail the current understanding of the insecticidal mechanisms of Celangulins and provide protocols for their study.

Mechanism of Action

The insecticidal activity of Celangulins appears to be multifaceted, with primary targets in both the insect midgut and the central nervous system.

1. Disruption of Midgut Function:



Celangulin V has been shown to specifically target the apical membranes of midgut cells in lepidopteran larvae. The putative target is the V-ATPase H subunit. This interaction leads to a collapse of the electrochemical gradient across the midgut epithelium.[1] The disruption of ion homeostasis results in abnormal midgut membrane potential, leading to diarrhea, vomiting, body fluid loss, and eventual rupture of the midgut, causing insect death.[1]

2. Neurotoxicity:

Celangulin IV and V also exhibit neurotoxic effects by inhibiting the activity of Na+/K+-ATPase in the insect brain.[2] This enzyme is crucial for maintaining the electrochemical gradients necessary for nerve cell function. Inhibition of Na+/K+-ATPase leads to an increase in intracellular Na+ concentration, altering the transmembrane potential and causing prolonged excitation of nerve cells.[2] This disruption of the nervous system function contributes to the observed symptoms of poisoning and ultimately, insect mortality.[2] Interestingly, Celangulin IV shows a more pronounced inhibitory effect on Na+/K+-ATPase compared to Celangulin V.[2]

Signaling Pathways and Experimental Workflows Signaling Pathway of Celangulin V in Insect Midgut



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Caption: Celangulin V action on insect midgut V-ATPase.

Signaling Pathway of Celangulins in Insect Nervous System

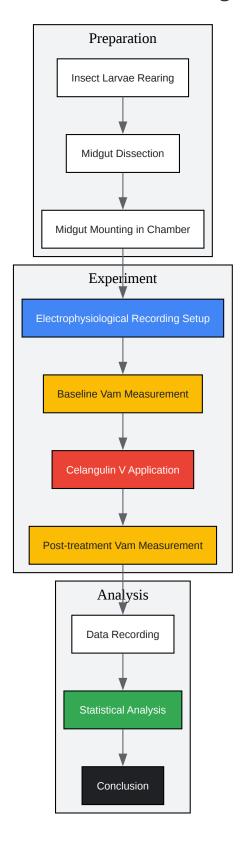


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Caption: Celangulin neurotoxicity via Na+/K+-ATPase inhibition.



Experimental Workflow for Assessing Midgut Disruption



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Caption: Workflow for midgut membrane potential (Vam) measurement.

Quantitative Data Summary

Table 1: Effect of Celangulin V on Midgut Transepithelial Voltage (Vt) in M. separata Larvae

Treatment	Time (min)	Midgut Vt (mV)
Control (DMSO)	0	-30.2 ± 2.5
30	-29.8 ± 2.1	
60	-30.5 ± 2.8	_
Celangulin V	0	-31.1 ± 2.3
30	-15.4 ± 1.9	
60	-2.1 ± 0.5	_
Data adapted from studies on Celangulin V and presented as mean ± SD.[1]		_

Table 2: In vivo Inhibition of Na+/K+-ATPase Activity in the Brain of M. separata by Celangulins

Treatment (25 mg/liter)	Insect Stage	Inhibition (%)
Celangulin IV	Narcosis	32.39
Recovery	37.73	
Celangulin V	Excitation	10.57
Convulsion	18.70	
Dehydration	17.53	_
Data represents the percentage of inhibition of Na+/K+-ATPase activity.[2]		



Experimental Protocols

Protocol 1: Measurement of Insect Midgut Apical Membrane Potential (Vam)

Objective: To determine the effect of Celangulin V on the apical membrane potential of insect midgut cells.

Materials:

- Third-instar larvae of Mythimna separata
- Dissection dish
- Physiological saline solution
- Micro-dissecting tools
- Perfusion chamber
- Glass microelectrodes (filled with 3 M KCI)
- Ag/AgCl reference electrode
- High-impedance amplifier
- · Data acquisition system
- Celangulin V stock solution (in DMSO)
- Control solution (DMSO in saline)

Procedure:

- Rear third-instar M. separata larvae on an artificial diet.
- Dissect the midgut from the larvae in a chilled physiological saline solution.



- Mount the isolated midgut sheet in a perfusion chamber, separating the luminal and hemolymph sides.
- Fill the chamber with physiological saline and allow the tissue to equilibrate.
- Carefully insert a glass microelectrode into a midgut cell from the luminal side to measure the baseline apical membrane potential (Vam).
- Perfuse the luminal side with the control solution (saline with DMSO) and record Vam for a stable period.
- Replace the control solution with the Celangulin V solution at the desired concentration.
- Continuously record the Vam to observe any changes induced by Celangulin V.
- Analyze the recorded data to determine the extent of membrane depolarization.

Protocol 2: In vitro Assay of Na+/K+-ATPase Activity

Objective: To measure the inhibitory effect of Celangulins on Na+/K+-ATPase activity in insect brain homogenates.

Materials:

- Brains from Mythimna separata larvae
- Homogenization buffer (e.g., Tris-HCl buffer)
- Glass homogenizer
- Refrigerated centrifuge
- Reaction buffer containing MgCl2, KCl, NaCl, and ATP
- Celangulin IV and V stock solutions (in DMSO)
- Ouabain (a specific Na+/K+-ATPase inhibitor)
- Phosphate assay reagent (e.g., Malachite green)



Spectrophotometer

Procedure:

- Dissect brains from M. separata larvae and place them in ice-cold homogenization buffer.
- Homogenize the brain tissue using a glass homogenizer and centrifuge at a low speed to remove debris.
- The supernatant containing the crude enzyme extract is used for the assay.
- Set up reaction tubes containing the reaction buffer, enzyme extract, and different concentrations of Celangulin IV or V. Include a control with DMSO and a positive control with ouabain.
- Pre-incubate the mixtures at 37°C for 10 minutes.
- Initiate the enzymatic reaction by adding ATP and incubate for a further 30 minutes at 37°C.
- Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
- Measure the amount of inorganic phosphate (Pi) released using a phosphate assay reagent and a spectrophotometer.
- Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the Mg2+-ATPase activity (with ouabain).
- Determine the percentage of inhibition by the Celangulin compounds relative to the control.

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References



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